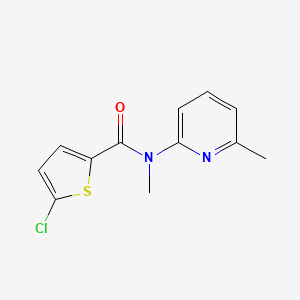![molecular formula C12H19N3OS2 B7593977 2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593977.png)
2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide, also known as MTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. MTM is a thiomorpholine-based compound that belongs to the class of thiazole-containing molecules.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes involved in the growth and replication of cancer cells, viruses, and fungi. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. It has also been found to inhibit the activity of chitin synthase, an enzyme that is essential for the synthesis of the cell wall in fungi.
Biochemical and physiological effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells. Physiologically, this compound has been found to have low toxicity and does not cause significant side effects in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide in lab experiments is its broad-spectrum activity against cancer cells, viruses, and fungi. It is also relatively easy to synthesize and has low toxicity. However, one of the limitations of using this compound in lab experiments is its solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that specifically target its activity.
Future Directions
There are several future directions for research on 2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide. One area of interest is the development of analogs of this compound that have improved solubility and pharmacological properties. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of more targeted therapies. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer, viral, and fungal infections is an area of active research.
Synthesis Methods
2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide can be synthesized through a multistep process that involves the reaction of thiomorpholine with 4-methyl-1,3-thiazole-5-carbaldehyde in the presence of a reducing agent. The resulting intermediate is then treated with 2,3-dimethylbutyryl chloride to obtain the final product, this compound. The synthesis of this compound has been optimized and improved over the years to yield higher purity and better yields.
Scientific Research Applications
2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide has been extensively studied for its potential pharmacological properties, including its antitumor, antiviral, and antifungal activities. It has been shown to inhibit the growth of various cancer cell lines, such as breast, lung, and colon cancer cells. This compound has also been found to possess antiviral activity against herpes simplex virus type 1 and 2, as well as human cytomegalovirus. Additionally, this compound has been shown to have antifungal activity against Candida albicans.
properties
IUPAC Name |
2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS2/c1-8-11(18-7-14-8)6-13-12(16)15-4-5-17-10(3)9(15)2/h7,9-10H,4-6H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPOYVXCPQQHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)NCC2=C(N=CS2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-N-[phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methyl]propanamide](/img/structure/B7593912.png)

![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)

![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)

![6-(2-Methylpropyl)-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7593940.png)
![3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)

![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)

